(3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide
Overview
Description
(3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes a trifluoroacetyl group and a phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with a trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has shown potential in biological research due to its ability to interact with various biomolecules. It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group enhances its ability to form strong hydrogen bonds, while the oxadiazole ring provides stability and rigidity to the molecule. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar structural features but different substituents.
1,3,4-Oxadiazole: A regioisomer with distinct chemical properties.
Thiazoles: Heterocyclic compounds with sulfur instead of oxygen, showing different reactivity and applications.
Uniqueness
The uniqueness of (3-methyl-4-phenyl-1,2,3-oxadiazol-3-ium-5-yl)(2,2,2-trifluoroacetyl)amide lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1Z)-2,2,2-trifluoro-N-(3-methyl-4-phenyloxadiazol-3-ium-5-yl)ethanimidate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-17-8(7-5-3-2-4-6-7)9(19-16-17)15-10(18)11(12,13)14/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFRPZDXLZBAIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=NOC(=C1C2=CC=CC=C2)N=C(C(F)(F)F)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=NOC(=C1C2=CC=CC=C2)/N=C(/C(F)(F)F)\[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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